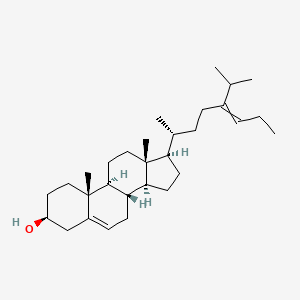

24-Propylidenecholest-5-en-3beta-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C30H50O |

|---|---|

Molekulargewicht |

426.7 g/mol |

IUPAC-Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-yloct-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H50O/c1-7-8-22(20(2)3)10-9-21(4)26-13-14-27-25-12-11-23-19-24(31)15-17-29(23,5)28(25)16-18-30(26,27)6/h8,11,20-21,24-28,31H,7,9-10,12-19H2,1-6H3/t21-,24+,25+,26-,27+,28+,29+,30-/m1/s1 |

InChI-Schlüssel |

LVMOSMRIAUDGQC-OJMNJZCNSA-N |

SMILES |

CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Isomerische SMILES |

CCC=C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

Kanonische SMILES |

CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Synonyme |

24-propylidenecholest-5-en-3 beta-ol 29-methylisofucosterol |

Herkunft des Produkts |

United States |

Natural Occurrence and Biogeochemical Distribution of 24 Propylidenecholest 5 En 3beta Ol

24-Propylidenecholest-5-en-3beta-ol is a C30 sterol primarily synthesized by specific marine microalgae. Its detection in marine organisms and sediments has established it as a key biomarker for identifying marine environmental influences in the geological record.

The compound and its diagenetic product, 24-n-propylcholestane, are particularly associated with pelagophyte algae. researchgate.net These microscopic marine plants are considered the major source of this sterol in the Phanerozoic eon. researchgate.net Beyond pelagophytes, research has identified 24-propylidenecholesterol in other marine organisms, including certain species of foraminifera and demosponges. researchgate.net For instance, the foraminiferan Allogromia laticollaris has been shown to produce both the (E) and (Z) isomers of 24-propylidenecholesterol. researchgate.net

The biogeochemical distribution of this compound is widespread in marine environments. Its derivatives are ubiquitously found in marine sediments and crude oils, signifying a marine origin for these geological materials. The stability of its saturated counterpart, 24-n-propylcholestane, allows it to be preserved over geological timescales, making it an invaluable tool for paleoenvironmental reconstructions.

Table 1: Documented Natural Sources of this compound

| Organism Group | Specific Examples | Isomers Detected | Reference |

|---|---|---|---|

| Pelagophyte Algae | Aureococcus anophagefferens | (E) | researchgate.net |

| Foraminifera | Allogromia laticollaris | (E) and (Z) | researchgate.net |

| Soft Corals | Sarcophyton crassocaule | (E) | researchgate.net |

Factors Influencing the Environmental Abundance of 24 Propylidenecholest 5 En 3beta Ol

The abundance of 24-propylidenecholest-5-en-3beta-ol in the environment is intrinsically linked to the population dynamics of its source organisms. Therefore, the environmental factors that control the growth and proliferation of these organisms, such as pelagophyte algae, directly impact the concentration of this sterol. Key factors include:

Nutrient Availability: Like all phytoplankton, the growth of pelagophytes is dependent on the availability of essential nutrients such as nitrogen, phosphorus, and silica (B1680970). Changes in nutrient concentrations can lead to significant shifts in phytoplankton community structure, thereby affecting the production of specific biomarkers like 24-propylidenecholesterol.

Water Temperature: Temperature plays a crucial role in the metabolic rates and growth of marine microorganisms. Studies on harmful algal blooms, such as those of the dinoflagellate Alexandrium catenella, have demonstrated a strong positive correlation between water temperature and cell abundance. Similar temperature dependencies are expected for the pelagophytes that produce 24-propylidenecholesterol.

Salinity: Salinity levels can influence the species composition of marine microbial communities. While some organisms have a wide tolerance, others are adapted to specific salinity ranges. Variations in salinity can thus favor or inhibit the growth of 24-propylidenecholesterol-producing algae.

Light Availability: As photosynthetic organisms, pelagophytes require sufficient light for growth. Water clarity, depth, and seasonal changes in light intensity all affect the primary productivity of these algae and, consequently, the amount of 24-propylidenecholesterol synthesized.

Isomeric Forms and Their Differential Distribution E.g., E and Z Isomers

Precursor Compounds and Early Stages of Biosynthesis

The journey to synthesizing complex sterols like this compound begins with the assembly of a fundamental C30 triterpenoid, squalene (B77637). nih.govwikipedia.org This linear hydrocarbon undergoes cyclization to form the characteristic four-ring sterol nucleus, a process that is a hallmark of sterol biosynthesis in eukaryotes. wikipedia.org The building blocks for squalene are themselves derived from even simpler precursor molecules through two primary metabolic routes: the mevalonic acid (MVA) pathway and the methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net

Role of Squalene in Sterol Biosynthesis

Squalene is a pivotal intermediate in the biosynthesis of all sterols. nih.govacs.org It is formed by the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), a C15 isoprenoid. nih.govwikipedia.org This reaction is catalyzed by the enzyme squalene synthase. nih.gov The resulting C30 hydrocarbon, squalene, is then epoxidized to 2,3-oxidosqualene. mdpi.com This epoxide is the substrate for cyclization, which in plants and algae typically yields cycloartenol, while in animals and fungi it produces lanosterol (B1674476). wikipedia.orgresearchgate.net Cycloartenol and lanosterol are the first cyclic precursors of phytosterols (B1254722) and cholesterol, respectively. nih.gov The conversion of squalene to these cyclic triterpenoids is a critical branching point that dictates the final sterol products in an organism.

Involvement of Mevalonic Acid (MVA) and Methyl-D-Erythritol 4-Phosphate (MEP) Pathways

The biosynthesis of the fundamental five-carbon (C5) isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), occurs through two distinct pathways: the mevalonic acid (MVA) pathway and the methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netwikipedia.org

The MVA pathway , located in the cytoplasm, is the classical route for isoprenoid synthesis in animals, fungi, and the cytoplasm of plants. nih.govnih.govnih.gov It begins with acetyl-CoA and proceeds through the key intermediate, mevalonic acid. mdpi.comcreative-proteomics.com This pathway is responsible for the production of sterols, sesquiterpenes, and the prenyl chains of ubiquinones. nih.gov

The MEP pathway , found in the plastids of plants and algae, as well as in many bacteria, utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its starting materials. researchgate.netfrontiersin.org This pathway typically provides the precursors for monoterpenes, diterpenes, carotenoids, and the side chains of plastoquinone. nih.gov

While these pathways are compartmentalized, there is evidence of "crosstalk" between them, where intermediates can be exchanged. researchgate.netnih.gov For instance, the MEP pathway can contribute significantly to sterol biosynthesis in some plants. researchgate.net This metabolic flexibility allows organisms to adapt their isoprenoid production to specific developmental and environmental conditions.

Enzymatic Steps in the Formation of the Cholestane Skeleton and Side Chain Alkylation

The formation of the final sterol structure from the initial cyclized precursor involves a series of enzymatic modifications. These include demethylations, isomerizations, reductions, and importantly for this compound, the alkylation of the side chain. The introduction of the characteristic double bond at the Δ5 position is another crucial step in the maturation of this sterol.

Sterol Methyltransferase (SMT) Activity and C24 Alkylation

A key feature that distinguishes many phytosterols from cholesterol is the presence of an additional alkyl group at the C-24 position of the sterol side chain. researchgate.netnih.gov This alkylation is carried out by the enzyme sterol methyltransferase (SMT), which uses S-adenosyl-L-methionine (SAM) as a methyl donor. nih.govwikipedia.org

The formation of the propylidene group at C-24 in this compound is a result of two sequential methylation events at this position, both catalyzed by SMT enzymes. nih.govnih.gov The first methylation introduces a methyl group, and the second methylation acts on this already alkylated intermediate to form the ethylidene group, which is then isomerized to the propylidene group. The SMT enzymes exhibit substrate specificity, with different isoforms potentially responsible for the first and second methylation steps. nih.gov For example, in Arabidopsis, SMT1 is primarily involved in the first methylation, while SMT2 is mainly responsible for the second. nih.gov

Pathways for Double Bond Introduction (e.g., Δ5 unsaturation)

The introduction of a double bond at the Δ5 position in the B-ring of the sterol nucleus is a critical step in the biosynthesis of many major sterols, including cholesterol and this compound. wikipedia.orgnih.gov This reaction is catalyzed by a C-5 sterol desaturase (also known as lathosterol (B1674540) oxidase or SC5D). wikipedia.orgorpha.net

This enzyme is highly conserved among eukaryotes and introduces the Δ5 bond into a Δ7-sterol precursor. wikipedia.orgnih.gov The reaction requires molecular oxygen and a reducing agent, typically NADH or NADPH. nih.gov The introduction of the Δ5 bond is essential for the proper function of these sterols in biological membranes.

Biological Roles and Functional Integration of 24 Propylidenecholest 5 En 3beta Ol Within Cellular Systems

Contribution to Biological Membrane Structure and Dynamics

Like other sterols, 24-Propylidenecholest-5-en-3beta-ol is presumed to be a crucial component of biological membranes, where it plays a significant role in modulating their physical properties. Sterols are amphipathic molecules, meaning they possess both hydrophilic and hydrophobic regions. researchgate.net This characteristic allows them to insert into the phospholipid bilayer of cell membranes, with the hydrophilic hydroxyl group orienting towards the aqueous environment and the hydrophobic steroid ring structure aligning with the fatty acid chains of the phospholipids (B1166683).

The integration of sterols such as this compound into a lipid bilayer has a profound impact on membrane fluidity and permeability. The rigid steroid ring structure restricts the movement of adjacent phospholipid fatty acid chains, leading to a decrease in membrane fluidity in the fluid phase. Conversely, at lower temperatures, the presence of sterols prevents the tight packing of phospholipids, thereby inhibiting the transition to a gel state and maintaining membrane fluidity. This dual regulatory function is essential for ensuring the stability and functionality of the cell membrane across varying environmental conditions.

By regulating fluidity, this compound would also influence the permeability of the membrane to small molecules and ions. A less fluid membrane is generally less permeable, preventing the unwanted leakage of cellular contents and controlling the influx of external substances.

The interactions between sterols and other lipid components within the membrane are complex and vital for the formation of specialized membrane domains, often referred to as lipid rafts. These domains are enriched in certain lipids and proteins and are involved in various cellular processes, including signal transduction. It is plausible that this compound, similar to cholesterol, can interact with phospholipids and sphingolipids, influencing the organization and stability of these microdomains. The specific nature of its side chain may lead to unique interactions and the formation of domains with distinct properties compared to those formed with cholesterol.

Role as a Precursor in Endogenous Metabolite Synthesis (e.g., steroid hormones)

Phytosterols (B1254722), the plant-derived counterparts to cholesterol, are recognized as important precursors for the synthesis of steroid hormones. scispace.comtaylorandfrancis.com Cholesterol is the foundational molecule for the production of all steroid hormones in vertebrates, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens, through a series of enzymatic reactions known as steroidogenesis. researchgate.netnih.govyoutube.com Given the structural similarity of this compound to cholesterol, it is highly probable that it can serve as a substrate for similar biosynthetic pathways in organisms that absorb it.

The conversion of phytosterols into key steroid intermediates like androstenedione (B190577) (AD) and androstadienedione (ADD) is a well-established process, particularly through microbial transformation. researchgate.net These intermediates can then be further modified to produce a wide array of therapeutic steroid hormones. scispace.comukri.org Therefore, this compound has the potential to be utilized as a starting material in biotechnological processes for the synthesis of valuable steroid compounds.

Modulation of Biochemical Pathways (General Context)

Beyond their structural roles, phytosterols are known to modulate various biochemical pathways. nih.govnih.gov They have been shown to influence lipid metabolism, inflammatory responses, and cell growth. nih.gov For instance, certain phytosterols can compete with cholesterol for absorption in the intestine, leading to a reduction in serum cholesterol levels. nih.gov

Furthermore, phytosterols can impact cellular signaling cascades. Their incorporation into cell membranes can alter the activity of membrane-bound enzymes and receptors, thereby influencing downstream signaling events. While specific studies on the modulatory effects of this compound are limited, its classification as a phytosterol suggests it likely participates in the regulation of key cellular processes. Research on other phytosterols has demonstrated their ability to affect gene expression and modulate immune responses, highlighting the broad biological activities of this class of molecules. nih.gov

Interspecies Biological Interactions and Chemical Ecology

Chemical compounds produced by organisms often mediate their interactions with other species in their environment. This compound appears to be involved in such chemical ecological relationships, particularly in defense mechanisms.

Recent research has highlighted the antimicrobial properties of extracts containing this compound. An extract from the brown alga Ascophyllum nodosum, which contains this compound, demonstrated significant antibacterial activity against the food-spoiling bacteria Pseudomonas fluorescens and Shewanella putrefaciens. researchgate.net

The inhibitory effects of the extract were multifaceted. It was shown to reduce the extracellular enzymatic activity of the bacteria and inhibit the formation of biofilms, which are protective communities of microorganisms. researchgate.net Furthermore, the extract increased the permeability of the bacterial cell membranes, leading to the leakage of intracellular components and ultimately cell death. researchgate.net This disruption of membrane integrity is a common mechanism of action for many antimicrobial compounds. nih.govnih.govnih.gov

The following table summarizes the observed antibacterial effects of the A. nodosum extract containing this compound:

| Target Bacterium | Observed Effects | Reference |

| Pseudomonas fluorescens | Reduced extracellular protease activity, inhibited exopolysaccharide (EPS) production by 44.8%, reduced viable cells in biofilm, increased cell permeability. | researchgate.net |

| Shewanella putrefaciens | Reduced extracellular protease activity, inhibited exopolysaccharide (EPS) production by 64.7%, reduced viable cells in biofilm, increased cell permeability. | researchgate.net |

These findings suggest that this compound contributes to the chemical defense of the producing organism against microbial pathogens.

Involvement in Chemical Communication (Related Sterols Context)

While direct evidence for this compound as a specific signaling molecule in chemical communication is an area of ongoing research, the broader context of marine sterols suggests a potential role in mediating interactions between organisms. Marine environments are replete with chemical cues that govern critical life processes, from feeding and reproduction to defense and habitat selection. actalb.org Sterols, due to their structural diversity and biological origin, are prime candidates for such chemical signaling.

In the marine realm, organisms from bacteria to vertebrates utilize chemical signals to perceive their surroundings and interact with other species. actalb.org These interactions can be highly specific, with organisms evolving receptors to detect particular molecules. For instance, some marine invertebrates have demonstrated the ability to detect specific chemical cues that signal the presence of predators, prey, or potential mates. noaa.govplos.org

The unique sterol composition of certain marine organisms can act as a form of chemical defense. For example, the harmful brown tide alga, Aureococcus anophagefferens, produces a distinctive profile of sterols, including 24-propylidenecholesterol. Research suggests that this unique sterol makeup may deter grazing by inhibiting the assimilation of essential dietary sterols in predators. This form of chemical defense highlights a functional role for these compounds in mediating trophic interactions.

Furthermore, the degradation products of sterols, known as steranes, are used as biomarkers in geology to trace the origin of organic matter in ancient sediments. wikipedia.org The presence of specific steranes can indicate the past existence of particular groups of organisms, such as algae. This underscores the stability and specificity of these molecules, which are key characteristics for effective chemical markers in the environment.

The table below provides a summary of related sterols and their roles in chemical communication and as biomarkers, offering a comparative context for understanding the potential functions of this compound.

| Sterol/Sterane | Producing Organism(s) | Role/Significance |

| 24-Propylidenecholesterol | Aureococcus anophagefferens (Chrysophyte alga) | Potential grazing deterrent; biomarker for brown tides. |

| Brassicasterol | Various unicellular algae (phytoplankton) | Biomarker for marine algal matter in environmental samples. north-slope.org |

| Coprostanol | Formed from cholesterol by gut bacteria | Biomarker for sewage contamination in aquatic environments. nih.gov |

| 24-n-Propylcholestane | Derived from 24-n-propylcholesterol (produced by Chrysophyte algae) | Biomarker for marine source rocks in geological studies. wikipedia.org |

This table summarizes the roles of various sterols and their derivatives as either potential chemical signals or established biomarkers in marine and geological contexts.

Ecological Significance in Marine Food Webs and Blooms

The ecological significance of this compound is intrinsically linked to its primary producer, the pelagophyte Aureococcus anophagefferens. This microscopic alga is notorious for forming harmful algal blooms (HABs), commonly known as "brown tides," which can have devastating impacts on marine ecosystems. nih.govnih.gov

During brown tide events, the density of A. anophagefferens can reach billions of cells per liter, drastically reducing light penetration and altering water chemistry. nih.gov These conditions can lead to the decline of seagrass beds, which are critical habitats for many marine species. Furthermore, the high concentrations of A. anophagefferens can negatively affect filter-feeding bivalves, such as scallops and clams, leading to starvation and mass mortality, thereby disrupting the local marine food web. nih.gov

The production of 24-propylidenecholesterol by A. anophagefferens is a key aspect of its ecological footprint. This unusual C30 sterol is a distinctive biomarker for the presence of this alga and, by extension, brown tides. wikipedia.orgwgtn.ac.nz Its detection in water and sediment samples can help scientists track the distribution and history of these harmful blooms. actalb.orgnih.gov

The table below outlines the trophic transfer and ecological impact of this compound.

| Trophic Level | Organism Example | Interaction with this compound | Ecological Consequence |

| Primary Producer | Aureococcus anophagefferens | Biosynthesis of the sterol. | Formation of harmful brown tides, alteration of water quality. nih.govnih.gov |

| Primary Consumer | Zooplankton, Bivalves | Ingestion of the sterol during grazing. | Potential inhibition of sterol assimilation, grazing deterrence. |

| Secondary/Tertiary Consumers | Fish, Marine Invertebrates | Accumulation of the sterol through consumption of primary consumers. | Biomagnification of the sterol through the food web. |

| Sediments | - | Deposition of the sterol and its diagenetic products (e.g., 24-n-propylcholestane). | Serves as a long-term biomarker for past brown tide events. wikipedia.org |

This table illustrates the pathway of this compound through the marine food web and its ultimate fate in the geological record, highlighting its ecological significance at each stage.

Advanced Methodologies for Research and Analysis of 24 Propylidenecholest 5 En 3beta Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the study of sterols, allowing for their isolation and measurement. Gas chromatography and high-performance liquid chromatography are the principal techniques employed, each offering distinct advantages for the analysis of 24-propylidenecholest-5-en-3beta-ol.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Analysis in Complex Matrices.aocs.orgspringernature.com

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful and widely used tool for the separation, identification, and quantification of phytosterols (B1254722) from complex samples. aocs.org For the analysis of this compound, this technique provides high resolution and sensitivity.

Sample Preparation and Derivatization: Prior to GC analysis, sterols are often chemically modified through derivatization to increase their volatility and thermal stability. A common method is the conversion of the 3-beta-hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. nih.gov This step is crucial for preventing degradation in the high-temperature environment of the GC injector and column and for producing sharp, symmetrical chromatographic peaks. For samples with complex matrices, such as plant tissues or food products, an initial extraction and saponification or acid hydrolysis step may be required to release the free sterols. aocs.orgmdpi.com

Separation and Detection: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and interaction with the column's stationary phase. The elution characteristics, reported as retention times, can help in the initial identification of unknown sterols by comparison with standards and literature data. aocs.org

Mass Spectrometry Identification: The coupling of GC with a mass spectrometer allows for definitive identification. As compounds elute from the GC column, they enter the MS source, where they are ionized, typically by electron impact (EI). The resulting molecular ion and characteristic fragmentation pattern serve as a chemical fingerprint. aocs.orgnih.gov The mass spectrum of the TMS-ether of this compound would show a molecular ion peak and specific fragment ions resulting from cleavages of the sterol ring system and the propylidene side chain, allowing for unambiguous identification. aocs.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm) with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Separates sterols based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Temperature Program | Initial temp ~180°C, ramped to ~300°C | Ensures separation of a wide range of sterols with different volatilities. |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. |

| Derivatization Agent | BSTFA + TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane) | Converts hydroxyl group to a more volatile and stable TMS-ether. |

| MS Ionization Mode | Electron Impact (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching and structural confirmation. aocs.org |

High-Performance Liquid Chromatography (HPLC) in Sterol Research.nih.gov

High-Performance Liquid Chromatography (HPLC) offers a significant advantage for sterol analysis as it can often be performed without the need for derivatization, which is particularly beneficial for analyzing labile compounds. oup.com This makes it an excellent tool for the separation and quantification of this compound in its native form.

Separation Mechanism: Reversed-phase HPLC (RP-HPLC) is the most common mode used for sterol separation. nih.gov In this technique, a nonpolar stationary phase (typically C18-coated silica particles) is used with a polar mobile phase (often a mixture of methanol, acetonitrile, and/or water). nih.govlipidmaps.org Sterols are separated based on their hydrophobicity; more hydrophobic sterols are retained longer on the column. The specific structure of this compound, including its alkyl side chain, influences its retention time, allowing for separation from other sterols. nih.gov

Detection: UV detection at low wavelengths (around 200-210 nm) can be used for sterols that lack a strong chromophore. oup.comoup.com However, for greater sensitivity and specificity, HPLC is frequently coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS). This combination allows for the determination of the molecular weight and structural features of the eluting compounds, confirming the identity of this compound. lipidmaps.org The simplicity and rapidity of HPLC make it a valuable technique for metabolic studies and for purifying sterols for further analysis. nih.gov

Spectroscopic Approaches for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the definitive determination of a molecule's chemical structure. For a complex sterol like this compound, a combination of Nuclear Magnetic Resonance and Mass Spectrometry is required to assign all atoms and confirm connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D).researchgate.netweebly.com

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. weebly.com It provides detailed information about the carbon skeleton, the chemical environment of hydrogen atoms, and their connectivity.

One-Dimensional (1D) NMR:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For this compound, distinct signals would appear for the vinylic proton at C-6, the proton at C-3 adjacent to the hydroxyl group, the olefinic proton on the propylidene side chain, and the numerous methyl and methylene (B1212753) protons of the sterol core and side chain.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum would show characteristic signals for the sp² carbons of the C-5/C-6 double bond and the propylidene double bond, the C-3 carbon bearing the hydroxyl group, and the various methyl, methylene, and methine carbons of the tetracyclic ring system and the side chain.

Two-Dimensional (2D) NMR: Due to the complexity and potential for signal overlap in the 1D spectra of large molecules, 2D NMR experiments are essential for unambiguous structural assignment. researchgate.netweebly.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of proton-proton networks throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct C-H connectivity map.

| 2D NMR Experiment | Observed Correlation | Structural Information Gained |

|---|---|---|

| COSY | H-3 ↔ H-2, H-4 | Confirms connectivity around the hydroxyl-bearing carbon. |

| HSQC | H-6 ↔ C-6 | Assigns the vinylic proton to its corresponding carbon in the ring. |

| HMBC | Methyl Protons (C-18, C-19) ↔ Ring Carbons | Positions the angular methyl groups on the sterol backbone. |

| HMBC | Propylidene side chain protons ↔ C-24 | Confirms the location and structure of the unique side chain. |

Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis.mun.ca

Tandem mass spectrometry (MS/MS) is a highly specific technique used to confirm the structure of a compound by analyzing its fragmentation pattern. mun.ca In an MS/MS experiment, the molecular ion (or a protonated adduct) of this compound is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer.

The fragmentation of sterols is well-characterized and provides a wealth of structural information. nih.gov

Ring Fragmentation: Cleavages within the steroid nucleus are common. For Δ⁵-sterols, characteristic fragment ions arise from cleavages in the B-ring. mun.canih.gov The loss of the side chain is also a prominent fragmentation pathway, which helps to determine the mass of the side chain.

Side-Chain Fragmentation: The fragmentation pattern of the side chain is particularly diagnostic. The specific cleavages observed for the propylidene side chain of this compound would help to confirm its structure and distinguish it from other isomeric side chains. nih.gov For example, the presence of a double bond in the side chain influences the resulting fragment ions. nih.gov By comparing the observed fragmentation pattern to those of known sterols and to theoretical fragmentation pathways, the structure can be confidently confirmed.

Radiotracer and Isotopic Labeling Studies for Biosynthetic Pathway Elucidation

Understanding how this compound is synthesized in nature requires methods that can trace the metabolic fate of precursor molecules. Radiotracer and stable isotope labeling studies are the classic and most definitive approaches for elucidating biosynthetic pathways. nih.gov

The general principle involves introducing a precursor molecule labeled with a specific isotope (e.g., ¹⁴C, ¹³C, or ²H) into the biological system that produces the sterol. nih.gov For sterol biosynthesis, common labeled precursors include acetate (B1210297) and mevalonate (B85504). nih.govnih.gov

After a period of incubation, the this compound is extracted, purified, and analyzed to determine the position and extent of isotope incorporation.

Radiotracers (e.g., ¹⁴C): If a ¹⁴C-labeled precursor is used, the location of the label can be determined by chemical degradation of the purified sterol into smaller, identifiable fragments, followed by measurement of the radioactivity of each fragment. This allows for the mapping of how the precursor's atoms were assembled into the final product. nih.gov

Future Directions and Emerging Research Avenues for 24 Propylidenecholest 5 En 3beta Ol

Untangling Regulatory Mechanisms of 24-Propylidenecholest-5-en-3beta-ol Biosynthesis

The biosynthetic pathway of this compound, a derivative of cholesterol, is a critical area for future research. In many microalgae, sterol synthesis is a complex process involving either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway to produce isoprenoid precursors. frontiersin.orgmdpi.com The regulation of these pathways is intricate and can be influenced by environmental cues and the organism's developmental stage. frontiersin.org

Key enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and squalene (B77637) epoxidase (SQE) are known to be rate-limiting steps in the sterol biosynthesis of many eukaryotes and are subject to transcriptional and post-translational regulation. mdpi.com However, the specific enzymes and regulatory networks governing the production of this compound are yet to be identified. Future research should focus on:

Identifying the specific genes and enzymes involved in the final steps of this compound synthesis, particularly the enzyme responsible for the formation of the propylidene group at the C-24 position.

Investigating the transcriptional regulation of these biosynthetic genes in response to environmental stressors such as light intensity, nutrient availability, and temperature.

Exploring the potential for co-regulation with other metabolic pathways, such as fatty acid or carotenoid biosynthesis, which has been observed in some oleaginous marine protists. frontiersin.orgnih.gov

Understanding these regulatory mechanisms could pave the way for biotechnological applications, potentially enabling the controlled production of this and other valuable sterols.

Elucidating Specific Molecular Interactions within Biological Systems

The precise molecular interactions of this compound within biological systems are currently unknown. Generally, sterols are essential components of cellular membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins. nih.gov They can also act as precursors for signaling molecules.

Future research should aim to:

Determine the subcellular localization of this compound to understand its primary sites of action.

Identify specific protein binding partners of this sterol. Techniques such as affinity chromatography and mass spectrometry-based proteomics could be employed to isolate and identify proteins that interact directly with this compound. This could reveal its involvement in signaling pathways or as a structural component of specific protein complexes.

Investigate its role in modulating membrane properties. Biophysical studies on artificial membranes containing this compound could reveal its specific effects on membrane fluidity, lipid raft formation, and interactions with other membrane lipids.

These studies will be crucial in defining the physiological and biochemical functions of this unique sterol.

Advancements in Analytical Technologies for Trace Level Detection and Metabolomics Profiling

The accurate detection and quantification of this compound, especially at trace levels in complex environmental and biological samples, are paramount for advancing research. While gas chromatography-mass spectrometry (GC-MS) has traditionally been used for sterol analysis, often requiring derivatization, newer liquid chromatography-mass spectrometry (LC-MS) methods offer simplified sample preparation and high sensitivity. nih.govacs.orgnih.gov

Future advancements in analytical technologies should focus on:

Developing highly sensitive and specific LC-MS/MS methods. The use of atmospheric pressure chemical ionization (APCI) has shown superiority for the analysis of many phytosterols (B1254722), and this could be optimized for this compound. nih.govmdpi.com

Improving metabolomics profiling. Integrating advanced analytical techniques with metabolomics platforms will enable the simultaneous analysis of this compound and a wide range of other metabolites. This will provide a more holistic view of the metabolic networks in which this sterol is involved.

Creating certified reference materials for this compound to ensure accurate quantification across different laboratories and studies.

These analytical developments will underpin progress in all other areas of research on this compound.

Ecological and Biogeochemical Cycling Studies in Marine and Terrestrial Ecosystems

Sterols, due to their high preservation potential, serve as important biomarkers in sedimentary rocks, providing insights into the evolution of eukaryotes and past environmental conditions. harvard.edu The presence of 24-propylidenecholesterol in organisms like the harmful algal bloom-forming species Aureococcus anophagefferens suggests its potential as a specific biomarker for tracking the presence and abundance of such organisms in modern and ancient ecosystems. nih.gov

Future research in this area should include:

Investigating the distribution and abundance of this compound in various marine and potentially terrestrial environments to identify its primary producers and understand its environmental fate.

Studying its degradation and transformation pathways in the water column and sediments to better interpret its presence in the geological record.

Analyzing its isotopic composition (e.g., δ13C) to trace its flow through food webs and understand carbon cycling in ecosystems where its producers are prevalent.

These studies will enhance our understanding of the biogeochemical significance of this compound and its utility as an ecological and paleoecological proxy.

Role of this compound in Ecosystem Health and Interactions (e.g., symbiosis, host-pathogen interactions)

The diverse roles of phytosterols in ecosystem interactions are becoming increasingly recognized. For instance, sterol transfer is essential in the symbiotic relationship between corals and their dinoflagellate symbionts, with specific sterol-binding proteins like NPC2 playing a crucial role. nih.govnih.gov Phytosterols are also implicated in plant defense mechanisms against pathogens. nih.gov

Emerging research avenues concerning the role of this compound in ecosystem health should explore:

Its potential involvement in symbiotic relationships. Given its production by microalgae, investigating its transfer to and function within symbiotic hosts, such as sponges or corals, is a promising area of research.

Its role in host-pathogen interactions. As some phytosterols can modulate host defense responses, it is important to determine if this compound has any activity in protecting its producer from pathogens or grazers.

Unraveling these roles will provide a more complete picture of the ecological significance of this unique marine sterol.

Q & A

Q. How is 24-Propylidenecholest-5-en-3beta-ol identified and quantified in plant extracts?

Methodological Answer: Identification typically involves gas chromatography-mass spectrometry (GC-MS) with optimized ionization parameters (e.g., electron impact mode at 70 eV). Quantification requires calibration curves using pure standards, with validation via spike-and-recovery experiments to account for matrix effects. For example, GC-MS analysis of seed extracts revealed this compound as a minor constituent alongside dominant phytosterols like γ-sitosterol .

Q. What techniques are used for structural characterization of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D experiments like COSY and HSQC) resolves stereochemistry and substituent positions. X-ray crystallography further confirms spatial arrangements, particularly for distinguishing between isomers (e.g., 22E vs. 22Z configurations in related cholestane derivatives) . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C₃₀H₅₀O for this compound).

Q. What are the common natural sources of this compound?

Methodological Answer: The compound is primarily isolated from plant seed extracts using sequential solvent extraction (e.g., hexane → ethyl acetate → methanol). Fractionation via column chromatography (silica gel, Sephadex LH-20) followed by preparative thin-layer chromatography (TLC) isolates the compound. Comparative phytochemical profiling across species helps identify optimal sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions often arise from variability in purity (>95% required for assays), solvent effects (e.g., DMSO vs. ethanol), or cell line specificity. Systematic approaches include:

Q. What experimental designs optimize metabolic pathway studies for this compound?

Methodological Answer: Isotopic labeling (e.g., ¹³C or ²H) tracks metabolic flux in cell cultures or model organisms. Stable isotope-resolved metabolomics (SIRM) combined with LC-MS/MS identifies intermediates. Knockout/knockdown models (e.g., CRISPR-Cas9 in yeast or Arabidopsis) validate enzyme roles in sterol biosynthesis pathways. Dose-response studies clarify substrate saturation thresholds .

Q. How can researchers differentiate this compound from structurally similar phytosterols?

Methodological Answer: Derivatization (e.g., acetylation or silylation) enhances chromatographic resolution in GC-MS. Nuclear Overhauser effect (NOE) NMR experiments distinguish stereoisomers. Computational tools like molecular docking predict binding affinities to sterol-binding proteins (e.g., NPC1L1), aiding functional differentiation .

Data Contradiction Analysis

Q. Why do bioactivity studies report varying IC₅₀ values for this compound?

Methodological Answer: Variability may stem from:

- Assay interference (e.g., detergent contamination in cell membranes).

- Differences in cell permeability due to sterol lipophilicity.

- Enzyme source (e.g., recombinant vs. native Δ24-reductase). Mitigation strategies include normalizing data to internal controls (e.g., β-sitosterol) and validating findings across independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.